![molecular formula C66H44 B2422374 [11]Cycloparaphenylene CAS No. 1222105-48-7](/img/structure/B2422374.png)

[11]Cycloparaphenylene

Descripción general

Descripción

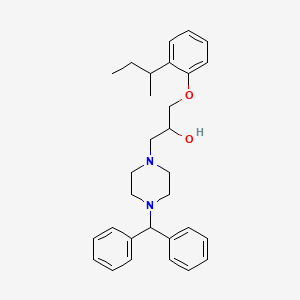

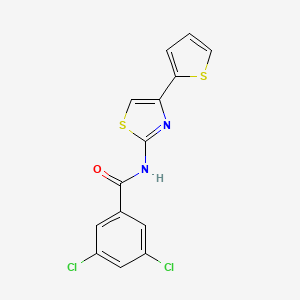

“11Cycloparaphenylene” is a type of cycloparaphenylenes (CPPs) which have attracted significant attention from theoretical, synthetic, supramolecular and material chemists due to their aesthetical structures . They are often referred to as “carbon nanohoops” due to their structural similarity to carbon nanotubes .

Synthesis Analysis

The synthesis of “11Cycloparaphenylene” has been achieved through various methods. One of the successful synthesis methods involves two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . Another approach relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .

Molecular Structure Analysis

The structures and strain energies of cycloparaphenylenes (CPPs) have been determined by DFT calculation at the B3LYP/6-31G (d) level of theory. Fifteen stable conformations of CPP were found as local minimum structures . It was also found that benzene rings of CPP can rotate rather freely at room temperature .

Chemical Reactions Analysis

The chemical reactions of “11Cycloparaphenylene” have been studied extensively. The first synthesis and characterization of 9-, 12-, and 18cycloparaphenylene was demonstrated utilizing a novel aromatization reaction .

Physical And Chemical Properties Analysis

Cycloparaphenylenes (CPPs) have unique optoelectronic properties due to their unique π-conjugated structures and physical properties . They have been studied for their potential applications in optoelectronic devices .

Aplicaciones Científicas De Investigación

Structural and Optical Properties

- Strain and Structure in Cycloparaphenylenes: [6]Cycloparaphenylene exhibits unique structural characteristics, with tightly packed molecules minimizing internal space. This arrangement results from the strain in the nanohoop structure, leading to interesting core transformations in the series of 10 to 12 cycloparaphenylenes (Spisak et al., 2018).

- Optoelectronic Properties: Cycloparaphenylenes have unique optoelectronic properties that are somewhat counterintuitive in the class of conjugated organic materials. They exhibit phenomena like self-trapping of excitons and violation of the Condon approximation, leading to superior fluorescence properties, especially in larger cycloparaphenylenes (Adamska et al., 2014).

Size-Dependent Properties

- Dynamic Size-Dependent Characteristics: [n]Cycloparaphenylenes or "carbon nanohoops" display size-dependent optical and electronic properties, most dynamic in the size regime where n = 5-12. This dynamic range is attributable to the unique structural, optical, and electronic properties of these polycyclic aromatic hydrocarbons (Darzi & Jasti, 2015).

Crystal Structure and Synthesis

- Crystal Structure of Cycloparaphenylenes: The crystal structure of [10]Cycloparaphenylene was revealed through a selective synthesis process, providing insights into the molecular arrangement and potential applications in material science (Kayahara et al., 2012).

Molecular Topology and QSAR/QSPR Studies

- Topological Descriptors in Cycloparaphenylene: Cycloparaphenylene and its topological descriptors play a significant role in quantitative structure-activity and property relationship (QSAR/QSPR) modeling. The detour index of cycloparaphenylene provides a unique method of characterizing molecular systems and predicting properties, particularly in chemistry (Prabhu et al., 2021).

Fluorescence and Optical Applications

- Strain and Fluorescence in [7]Cycloparaphenylene: [7]Cycloparaphenylene, the smallest cycloparaphenylene synthesized to date, exhibits unique size-dependent optical properties, including a significant strain energy and orange emission, suggesting potential applications in optoelectronics and molecular electronics (Sisto et al., 2011).

Molecular Electronics and Nanotechnology

- Potential Applications in Molecular Electronics: The synthesis and properties of nitrogen-containing cycloparaphenylene suggest potential applications in molecular electronics. These molecules exhibit halochromic properties, adding to their utility in advanced material science (Matsui et al., 2012).

- Carbon Nanohoop Applications: Cycloparaphenylenes, or carbon nanohoops, have emerged as candidates for diverse applications due to their unique physical properties, including size-dependent optoelectronic and host–guest properties. Their structural tunability and precise construction make them ideal for molecular electronics and other advanced applications (Leonhardt & Jasti, 2019).

Computational Studies and Theoretical Insights

- Computational Understanding of Cycloparaphenylenes: The synthesis and theoretical study of various cycloparaphenylenes, referred to as carbon nanohoops, have led to an understanding of their unique properties. Computational methods have been vital in elucidating the characteristics of these fully conjugated macrocycles (Jasti et al., 2008).

Propiedades

IUPAC Name |

dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOKFTTWOJPJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[11]Cycloparaphenylene | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)

![2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2422311.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2422312.png)